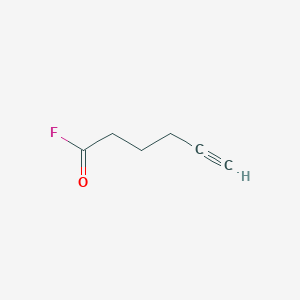
Hex-5-ynoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-5-ynoyl fluoride is an organic compound with the molecular formula C6H7FO It is a derivative of hex-5-ynoic acid, where the hydroxyl group is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hex-5-ynoyl fluoride can be synthesized through the fluorination of hex-5-ynoyl chloride. The general procedure involves the reaction of hex-5-ynoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a more specialized fluorinating reagent under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions: Hex-5-ynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form hex-5-enoyl fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used in hydrogenation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted hex-5-ynoyl derivatives.
Addition Reactions: Hex-5-enoyl fluoride and other addition products.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Hex-5-ynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of hex-5-ynoyl fluoride involves its reactivity with various molecular targets. The fluorine atom’s high electronegativity and the triple bond’s reactivity contribute to its unique chemical behavior. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Hex-5-ynoyl fluoride can be compared with other similar compounds, such as:
Hex-5-ynoyl chloride: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
Hex-5-ynoyl bromide: Another halogenated derivative with distinct chemical properties.
Hex-5-ynoyl iodide: Less common but also used in specific synthetic applications.
Uniqueness: this compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
922496-02-4 |
|---|---|
Fórmula molecular |
C6H7FO |
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
hex-5-ynoyl fluoride |
InChI |
InChI=1S/C6H7FO/c1-2-3-4-5-6(7)8/h1H,3-5H2 |
Clave InChI |
KNYNTLMLMFWYEC-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


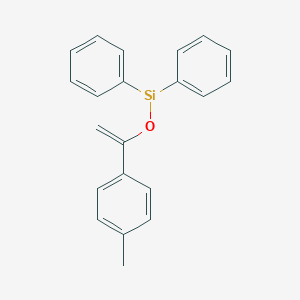
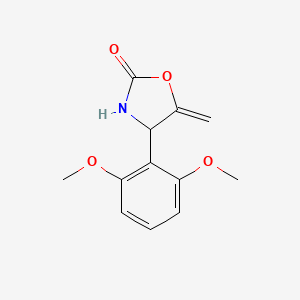
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
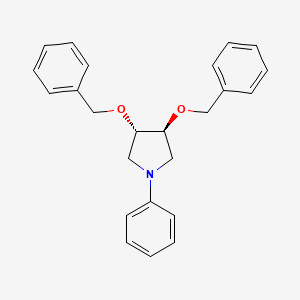
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
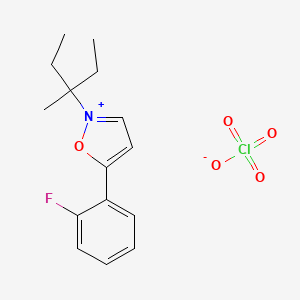


![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
